molecular formula C10H12ClNO2 B1665165 Arbaclofen CAS No. 69308-37-8

Arbaclofen

Cat. No.: B1665165
CAS No.: 69308-37-8
M. Wt: 213.66 g/mol
InChI Key: KPYSYYIEGFHWSV-QMMMGPOBSA-N
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Description

Arbaclofen is the active R-enantiomer of baclofen, a γ-aminobutyric acid B receptor agonist. It is known for its higher specificity and potency compared to the S-enantiomer and racemic baclofen. This compound is primarily used in the management of spasticity related to multiple sclerosis and other neurological conditions .

Preparation Methods

Arbaclofen can be synthesized through various synthetic routes. One common method involves the resolution of racemic baclofen into its R- and S-enantiomers. This process typically involves the use of chiral chromatography or enzymatic resolution. Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Arbaclofen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxyl groups. Common reagents include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Arbaclofen has a wide range of scientific research applications, including:

Mechanism of Action

Arbaclofen exerts its effects by acting as an agonist at the γ-aminobutyric acid B receptors. This action increases inhibitory neurotransmission, leading to a reduction in muscle spasticity. The molecular targets include the γ-aminobutyric acid B receptor subunits 1 and 2. This compound’s ability to be absorbed in the lower small intestine and colon allows for the development of sustained-release formulations .

Comparison with Similar Compounds

Arbaclofen is often compared to other compounds such as:

    Baclofen: The racemic mixture of R- and S-enantiomers. This compound has higher specificity and potency compared to baclofen.

    Gabapentin: Another γ-aminobutyric acid analog used for similar indications but with a different mechanism of action.

    Tizanidine: A muscle relaxant with a different pharmacological profile.

This compound’s uniqueness lies in its higher specificity for the γ-aminobutyric acid B receptor and its extended-release formulation, which improves patient compliance and reduces dosing frequency .

Properties

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219366
Record name Arbaclofen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. It is the isomer of baclofen which harbors antispastic activity.
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
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CAS No.

69308-37-8
Record name (-)-Baclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69308-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arbaclofen [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Arbaclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Amino-3-(4-chlorophenyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ARBACLOFEN
Source FDA Global Substance Registration System (GSRS)
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Melting Point

206-208 °C
Record name Arbaclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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